1-(2,5-Dimethylbenzoyl)piperidin-4-ol
Overview
Description
“1-(2,5-Dimethylbenzoyl)piperidin-4-ol” is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . A series of novel piperidin-4-ol derivatives were synthesized and evaluated for potential treatment of HIV .
Scientific Research Applications
Synthesis and Chemical Analysis
- Research has been conducted on the synthesis of new analogues of diphenylpyraline, exploring the antimycobacterial activity of these compounds. The study involved the conversion of unsubstituted 4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones to isomeric piperidin-4-ols, which underscores the utility of such compounds in medicinal chemistry (Weis, Kungl, & Seebacher, 2003).
- The crystal and molecular structures of related compounds have been described, providing insight into the conformations and intermolecular interactions that are crucial for designing compounds with desired properties (Karczmarzyk & Malinka, 2004).
Biological Evaluation and Potential Therapeutic Applications
- A study on 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides evaluated their activity against butyrylcholinesterase (BChE) enzyme, indicating the potential therapeutic applications of such derivatives in treating diseases where BChE activity is a concern (Khalid et al., 2016).
Structural and Conformational Studies
- The influence of methyl substituent and N-oxide formation on the geometry and intermolecular interactions of 1-(phenoxyethyl)piperidin-4-ol derivatives was studied, highlighting the importance of molecular structure in the development of new anticonvulsant drugs (Żesławska et al., 2020).
Molecular Structure Investigations
- Research on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties focused on molecular structure investigations, intermolecular interactions, and potential applications of these compounds (Shawish et al., 2021).
Novel Synthesis Methods and Anticancer Activity
- Novel 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl) piperidin‐1‐yl)ethanone derivatives were synthesized and evaluated for their antileukemic activity, demonstrating the potential of such compounds in cancer therapy (Vinaya et al., 2012).
Future Directions
Piperidine derivatives, including “1-(2,5-Dimethylbenzoyl)piperidin-4-ol”, continue to be an area of interest in drug discovery due to their presence in various classes of pharmaceuticals . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Mechanism of Action
Target of Action
The primary target of 1-(2,5-Dimethylbenzoyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents macrophage-tropic (R5) HIV-1 strains from infecting cells that express CCR5 .
Result of Action
The blockade of the CCR5 receptor by this compound results in the prevention of HIV-1 infections . The compound’s antagonistic activities against the CCR5 receptor have been evaluated using a ligand-induced calcium mobilization assay .
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(4-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-11(2)13(9-10)14(17)15-7-5-12(16)6-8-15/h3-4,9,12,16H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOECOQHNFDBMDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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